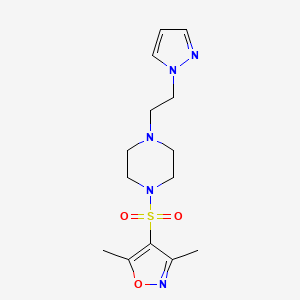

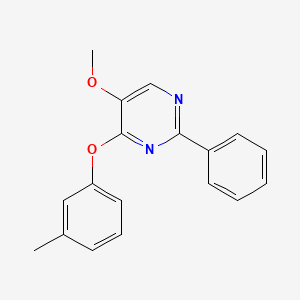

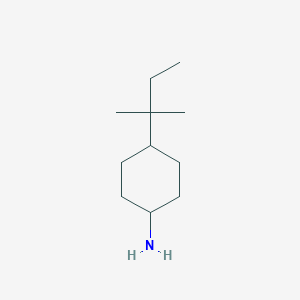

![molecular formula C12H18N2O B2543508 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine CAS No. 2202461-62-7](/img/structure/B2543508.png)

5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a methyl group on the pyridine ring, as well as a 1-methylpyrrolidinyl group. This structure is indicative of a compound that could be involved in various chemical reactions and possess a range of physical and chemical properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves catalytic systems or multistep reactions. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates, which share a similar pyrrolidinyl moiety, was achieved using a FeCl2/Et3N binary catalytic system in a one-pot mode, starting from 5-methoxyisoxazoles and pyridinium ylides . This method showcases the potential for catalytic systems to facilitate the synthesis of complex molecules that include pyrrolidinyl and methoxy groups on a pyridine ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine often features coordination with metals, as seen in mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine . These complexes can adopt various geometries, such as tetrahedral, octahedral, and other coordination spheres, indicating that the compound may also form complexes with metals and exhibit diverse structural features.

Chemical Reactions Analysis

Compounds with pyrrolidinyl and methoxy substituents on a pyridine ring can undergo a variety of chemical reactions. For example, 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one showed reactivity with aldehydes and acyl chlorides, followed by reduction, leading to the synthesis of enantio-enriched compounds . This suggests that 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine could also participate in similar reactions, potentially leading to the formation of various derivatives with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine are influenced by their molecular structure. For instance, the photoluminescent properties of certain ligands and their complexes were studied, indicating that such compounds can exhibit interesting optical properties . Additionally, the synthesis of related compounds has been optimized for large-scale production, which implies that the compound may also be synthesized efficiently on a large scale .

Applications De Recherche Scientifique

Efficient Synthesis Techniques

The development of efficient synthesis methods for heterocyclic compounds closely related to "5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine" is crucial for advancing pharmaceutical and chemical research. For example, the large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates showcases methodologies for accessing these core structures with high yield, demonstrating the importance of such compounds in chemical synthesis (Morgentin et al., 2009).

Catalytic Applications

Certain derivatives of "5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine" have been investigated for their potential as catalysts in chemical reactions. For instance, palladium complexes incorporating imino)pyridine ligands derived from related compounds have shown promise as selective catalysts for ethylene dimerization, highlighting the role of these compounds in catalysis and material science (Nyamato et al., 2015).

Organic Light-Emitting Diodes (OLEDs) and Fluorophores

Research into the photophysical properties of pyridine derivatives, including those related to "5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine," has led to the development of highly emissive fluorophores. These compounds exhibit strong fluorescence in both solution and the solid state, making them candidates for use in OLEDs and as fluorescent markers (Hagimori et al., 2019).

Antiviral and Insecticidal Activities

Pyridine derivatives have been evaluated for their biological activities, including antiviral and insecticidal properties. Although directly related studies on "5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine" were not found, research on similar compounds has demonstrated significant potential in these areas, underscoring the broad applicability of pyridine derivatives in biomedical research (Bakhite et al., 2014).

Corrosion Inhibition

Pyridine derivatives, by extension, could be explored for their corrosion inhibition properties on various metals in acidic environments. Research on related compounds has shown promising results, indicating the potential of "5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine" derivatives in protecting metals from corrosion, which is of significant interest in materials science and engineering (Ansari et al., 2015).

Propriétés

IUPAC Name |

5-methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10-5-6-12(13-8-10)15-9-11-4-3-7-14(11)2/h5-6,8,11H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLSMTJBGKRQOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OCC2CCCN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

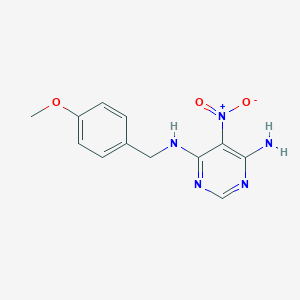

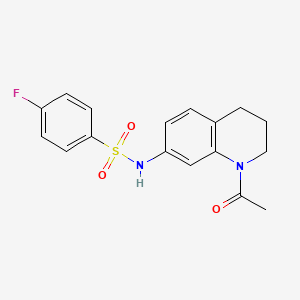

![7-(2-chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2543429.png)

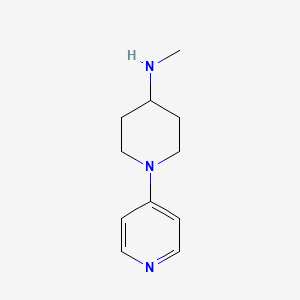

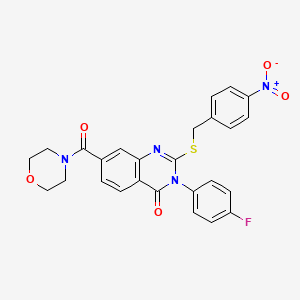

![N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2543436.png)

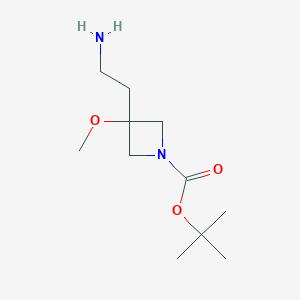

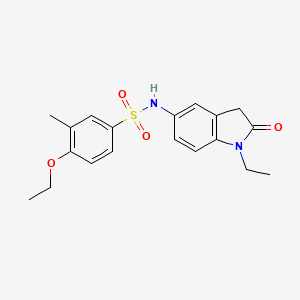

![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B2543439.png)

![2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2543446.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2543447.png)